![molecular formula C13H13ClN2O2S B11359101 2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11359101.png)
2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a chlorophenoxy group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group and thiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the thiazole ring.
2-methyl-1,3-thiazole-4-carboxaldehyde: Contains the thiazole ring but lacks the chlorophenoxy group.
Uniqueness
2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the combination of the chlorophenoxy group and thiazole ring, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions with molecular targets that are not possible with the individual components alone.
Properties
Molecular Formula |
C13H13ClN2O2S |
|---|---|
Molecular Weight |
296.77 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-16-11(8-19-9)6-15-13(17)7-18-12-4-2-10(14)3-5-12/h2-5,8H,6-7H2,1H3,(H,15,17) |
InChI Key |
KUNVGWOKQLTDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


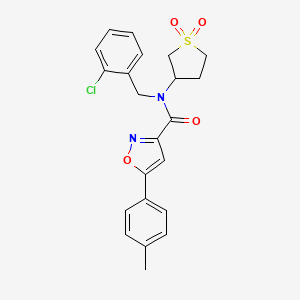
![4-tert-butyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11359026.png)
![N-(2-ethoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11359030.png)
![Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate](/img/structure/B11359032.png)
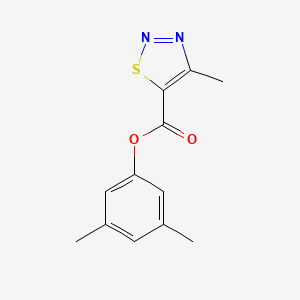
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide](/img/structure/B11359040.png)
![5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B11359052.png)
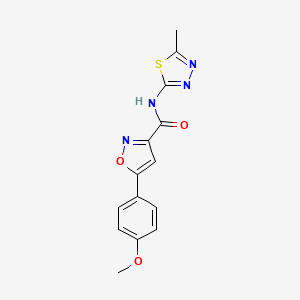
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11359065.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11359069.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B11359071.png)
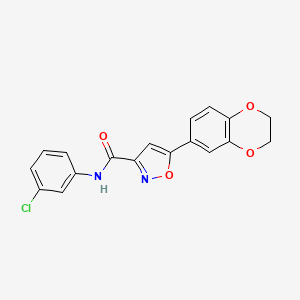
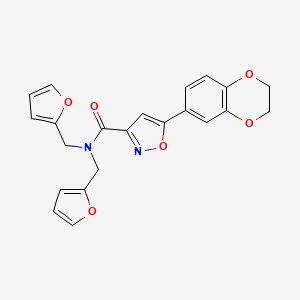
![2-(4-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11359108.png)
